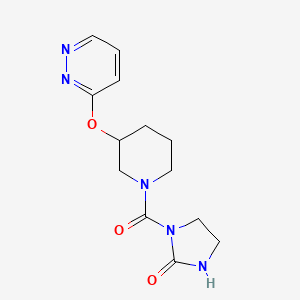
1-(3-(Pyridazin-3-yloxy)piperidine-1-carbonyl)imidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-(Pyridazin-3-yloxy)piperidine-1-carbonyl)imidazolidin-2-one is a chemical compound that has been widely used in scientific research due to its potential therapeutic properties. This compound is a member of the imidazolidinone family and is often referred to as PIPAC. PIPAC has been found to have a wide range of applications in the field of medicinal chemistry, particularly in the development of novel drugs for the treatment of various diseases.
Scientific Research Applications
Pharmaceutical Drug Development
Imidazolidin-2-ones and their derivatives are commonly found in pharmaceuticals due to their biological activity. The compound could serve as a synthetic intermediate in the development of new drugs. Its structural complexity allows for the potential creation of a broad variety of complex structures, which can be useful in drug design .
Anti-tubercular Agents
Derivatives of pyrazine, such as the one mentioned, have been explored for their anti-tubercular properties. Novel compounds synthesized from this structure have shown significant activity against Mycobacterium tuberculosis, indicating its potential as a scaffold for developing new anti-tubercular drugs .
Catalysis in Organic Synthesis
The imidazolidin-2-one moiety is a key feature in catalysts used for organic synthesis. It can be involved in various catalytic strategies, such as the direct incorporation of the carbonyl group into 1,2-diamines and the intramolecular hydroamination of linear urea derivatives. This makes it valuable for developing more sustainable and environmentally-friendly protocols for molecule preparation .
properties
IUPAC Name |
1-(3-pyridazin-3-yloxypiperidine-1-carbonyl)imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O3/c19-12-14-6-8-18(12)13(20)17-7-2-3-10(9-17)21-11-4-1-5-15-16-11/h1,4-5,10H,2-3,6-9H2,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGYNXDTTQKZKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)N2CCNC2=O)OC3=NN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetate](/img/structure/B2754851.png)



![N-[(Z)-3-Hydrazinyl-1-(2-nitrophenyl)-3-oxoprop-1-en-2-yl]acetamide](/img/structure/B2754858.png)

![4-methyl-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2754860.png)
![3,4-dimethyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B2754861.png)
![3,4-diethoxy-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B2754866.png)
![3-[(5-Fluoropyrimidin-2-yl)amino]-1-thiophen-3-ylpropan-1-ol](/img/structure/B2754867.png)
![4-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2754868.png)


